2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 391869-65-1
Cat. No.: VC6022298
Molecular Formula: C18H11ClF4N4O2S2
Molecular Weight: 490.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391869-65-1 |
|---|---|
| Molecular Formula | C18H11ClF4N4O2S2 |
| Molecular Weight | 490.88 |
| IUPAC Name | 2-chloro-6-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C18H11ClF4N4O2S2/c19-10-5-3-6-11(20)14(10)15(29)25-16-26-27-17(31-16)30-8-13(28)24-12-7-2-1-4-9(12)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |
| Standard InChI Key | DMXMTSKXCCPILC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Introduction
Chemical Identity and Structural Characterization
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-chloro-6-fluoro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Its molecular formula is C₁₉H₁₂ClF₄N₅O₂S₂, with a molecular weight of 557.91 g/mol (calculated using PubChem’s atomic mass data) .
Structural Features
The molecule comprises three key moieties:
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A 2-chloro-6-fluorobenzamide group, which contributes aromatic electron density and halogen-based reactivity.
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A 1,3,4-thiadiazole ring, a heterocyclic scaffold known for its metabolic stability and electronic properties.
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A 2-(trifluoromethyl)phenylaminoethylthio side chain, featuring a thioether linkage and a trifluoromethyl group that enhances lipophilicity and resistance to enzymatic degradation .
The presence of multiple electronegative substituents (Cl, F, CF₃) suggests strong dipole interactions and potential hydrogen-bonding capabilities, which are critical for biological targeting .
Synthesis and Manufacturing Pathways
Key Reaction Steps
A hypothetical synthesis pathway involves:
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Step 1: Chlorination of 2-fluoro-5-(trifluoromethyl)aniline to introduce the chloro substituent, followed by amidation with 2-chloro-6-fluorobenzoic acid.
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Step 2: Formation of the 1,3,4-thiadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions .
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Step 3: Thioether linkage establishment using mercaptoethyl ketone, followed by oxidation to the sulfone if required.
Physicochemical Properties
Computed Properties
Based on structurally related compounds , key properties include:
The compound’s lipophilicity (XLogP3 ~4.2) suggests moderate membrane permeability, while the trifluoromethyl group enhances metabolic stability .
Spectroscopic Data
While experimental NMR or IR data for this specific compound are unavailable, analogues provide insights:
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